molecular formula C19H25N5O3 B2793494 8-((3-ethoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 674359-71-8

8-((3-ethoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2793494
CAS No.: 674359-71-8
M. Wt: 371.441
InChI Key: HATYZRQEOYFMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-Ethoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-derived compound designed for research applications. As part of a class of substituted xanthines, this compound is of significant interest in medicinal chemistry and early drug discovery . Its molecular structure features a purine core modified with a 3-methylbenzyl group at the 7-position and a 3-ethoxypropylamino chain at the 8-position. The ethoxypropylamino side chain is known to introduce both lipophilic and hydrogen-bonding capabilities, which can influence key properties such as solubility, metabolic stability, and interactions with biological targets . Based on studies of structurally similar purine derivatives, this compound is primarily investigated for its potential to modulate biological pathways. Related analogs have been studied for their enzyme inhibition properties, particularly targeting kinases by acting as ATP mimics, which is a common mechanism in oncology research . Furthermore, compounds in this category have shown promise in preliminary studies for anti-inflammatory effects, potentially through the downregulation of pro-inflammatory cytokines . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or tool molecule for probing biochemical pathways, synthesizing more complex derivatives, and conducting in vitro biological screenings.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-10-6-9-20-18-21-16-15(17(25)22-19(26)23(16)3)24(18)12-14-8-5-7-13(2)11-14/h5,7-8,11H,4,6,9-10,12H2,1-3H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATYZRQEOYFMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-((3-ethoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo a series of functional group transformations. Key steps may include alkylation, amination, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the purine ring or substituents, potentially leading to hydrogenated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it might serve as a probe or inhibitor for studying enzyme functions, particularly those involving purine metabolism.

Medicine

Potential medicinal applications could include its use as an antiviral, anticancer, or anti-inflammatory agent, depending on its biological activity.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-((3-ethoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. It could interact with enzymes or receptors involved in purine metabolism, DNA/RNA synthesis, or signal transduction pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 7 and 8, which influence physicochemical properties, synthetic routes, and biological interactions. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 3-Methylbenzyl 3-Ethoxypropylamino C₁₉H₂₅N₅O₃ ~371.44 Ethoxy group enhances lipophilicity
8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 3-Methylbenzyl 3-Methoxypropylamino C₁₈H₂₃N₅O₃ 357.41 Methoxy group reduces steric bulk
8-[(3-Hydroxypropyl)amino]-7-(2-phenoxyethyl)-3-methyl-1H-purine-2,6-dione 2-Phenoxyethyl 3-Hydroxypropylamino C₁₇H₂₁N₅O₄ 359.39 Hydroxy group increases polarity
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6-dione 2-Chlorobenzyl 3-Hydroxypropylamino C₁₆H₁₈ClN₅O₃ 363.81 Chlorine introduces electron-withdrawing effects
8-Chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 3-Methylbenzyl Chlorine C₁₅H₁₅ClN₄O₂ 318.76 Chlorine substitution enables nucleophilic displacement

Key Observations:

  • Polarity: Hydroxypropylamino-substituted analogs () exhibit higher solubility in aqueous media due to hydrogen-bonding capacity.
  • Electronic Effects: Chlorine substitution () alters electron density, influencing reactivity in further derivatization .

Structure-Activity Relationship (SAR) Insights

  • Position 7: The 3-methylbenzyl group (common in , and target compound) enhances receptor binding through aromatic π-π interactions .
  • Position 8:
    • Ethoxy/Methoxy Groups: Ethoxy may prolong metabolic stability compared to methoxy due to reduced oxidative susceptibility .
    • Hydroxy Groups: Polar substituents () improve solubility but may reduce blood-brain barrier penetration .
    • Chlorine: Facilitates further functionalization (e.g., piperazine coupling in ) but introduces toxicity risks .

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C balances reactivity vs. decomposition).
  • Stoichiometric ratios (1.2–1.5 equivalents of 3-ethoxypropylamine to minimize side products) .

Basic Research: How is structural confirmation achieved for this compound, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals (e.g., distinguish benzyl CH₂ from ethoxypropyl CH₂ groups). Key markers:
  • Purine C8-NH proton at δ 8.2–8.5 ppm (broad, exchangeable) .
  • 3-Methylbenzyl aromatic protons at δ 6.8–7.3 ppm .
    • 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., NOE between purine H8 and benzyl protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~432.4 g/mol) and detects impurities (e.g., brominated byproducts) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the purine core, critical for molecular modeling .

Advanced Research: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATPase inhibition assays vs. cell-based viability tests) .
  • Compound purity : Validate via HPLC (≥95% purity) and quantify residual solvents (GC-MS) to exclude confounding effects .
  • Target specificity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) for suspected targets (e.g., adenosine receptors) .
  • Metabolic interference : Pre-treat cell lines with CYP450 inhibitors to assess off-target effects .

Case Study : If conflicting data arise in kinase inhibition studies, perform orthogonal assays (e.g., radioactive phosphate incorporation vs. luminescent ADP-Glo™) to confirm results .

Advanced Research: What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation pathways :
    • Hydrolysis of the ethoxypropyl group: Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to track degradation via LC-MS .
    • Oxidative cleavage: Expose to liver microsomes (CYP450 enzymes) and identify metabolites (e.g., hydroxylated derivatives) .
  • Accelerated stability testing : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf life .
  • Protective formulations : Co-crystallize with cyclodextrins or use liposomal encapsulation to enhance stability .

Advanced Research: How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing toxicity?

Methodological Answer:

  • Substituent variation : Systematically modify:
    • 3-Methyl group : Replace with CF₃ or cyclopropyl to alter steric effects .
    • 7-(3-Methylbenzyl) : Test halogenated benzyl groups (e.g., 3-Cl or 3-F) for enhanced π-stacking .
    • 8-(3-Ethoxypropyl) : Shorten the chain (ethoxyethyl) or introduce branching (2-ethoxypropyl) to optimize solubility .
  • Toxicity screening :
    • Use zebrafish embryos for rapid in vivo toxicity profiling (LC₅₀ and teratogenicity) .
    • Assess hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity .

Basic Research: What computational methods are suitable for predicting binding modes with adenosine receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide with receptor structures (PDB: 4UHR for A₁, 5G53 for A₂A) to predict ligand-receptor interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the purine-ethoxypropyl group in the binding pocket .
  • Free-energy calculations : Apply MM-PBSA to estimate ΔG binding and rank derivatives .

Validation : Compare computational predictions with SPR-measured Kd values .

Advanced Research: How can researchers address low aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the purine N9 position, which hydrolyze in vivo to release the active compound .
  • Co-solvent systems : Use PEG-400/water (1:1) or Captisol® formulations for parenteral administration .
  • Nanoparticle delivery : Load into PLGA nanoparticles (150–200 nm diameter) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.